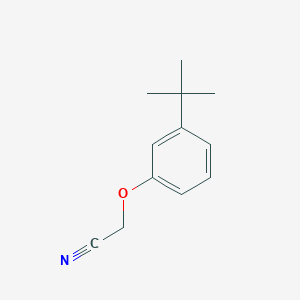

(3-tert-Butyl-phenoxy)-acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of phenoxyacetonitrile, with a tert-butyl group attached to the phenyl ring . Phenoxyacetonitriles are a class of organic compounds containing a phenoxy group (-OPh) and a nitrile group (-CN).

Molecular Structure Analysis

The molecular structure of “(3-tert-Butyl-phenoxy)-acetonitrile” would likely consist of a phenyl ring with a tert-butyl group at the 3-position and an acetonitrile group attached through an oxygen atom .科学研究应用

Organic Synthesis

TBPA is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Conversions

In the field of electrochemical conversions involving TBPA, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Catalyst-Free Activation of Csp3-H Bond

It is urgent to develop an efficient and gentle catalyst-free method to activate the Csp3-H bond of TBPA. Electrochemical synthesis has attracted the interest of scientific research workers due to its high efficiency and environmental credentials .

Construction of Ketonitriles and α-Aryl Ketones

An efficient method for the construction of ketonitriles and α-aryl ketones by tert-butyl peroxybenzoate (TBPB) mediated direct alkylation of acetonitrile and alkanes with α,α-diaryl allylic alcohols has been developed .

C (sp3)–H Functionalization

TBPA has been used in the oxidative C (sp3)–H functionalization of acetonitrile and alkanes with allylic alcohols under metal-free conditions .

Radical-Mediated 1,2-Migration Reactions

Radical-mediated 1,2-migration reactions of α,α-diaryl allylic alcohols have been expanded to CF3, N3, POPh2, and alkyl radicals by Wu, Tu, Sodeoka, Han, and other groups, and new Csp3 –X (X = C, P, N) and Csp3 –Csp2 bonds have been concomitantly constructed by this type rearrangement .

安全和危害

作用机制

Target of Action

It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.

Mode of Action

The mode of action of (3-tert-Butylphenoxy)acetonitrile involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that (3-tert-Butylphenoxy)acetonitrile may undergo similar reactions.

Biochemical Pathways

Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .

Pharmacokinetics

The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.

Result of Action

For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.

属性

IUPAC Name |

2-(3-tert-butylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHZSIALWYWCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-tert-Butylphenoxy)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)